![molecular formula C15H10ClF2N3 B2364037 7-クロロ-N-[(2,5-ジフルオロフェニル)メチル]キナゾリン-4-アミン CAS No. 477870-06-7](/img/structure/B2364037.png)
7-クロロ-N-[(2,5-ジフルオロフェニル)メチル]キナゾリン-4-アミン
説明
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
科学的研究の応用
Anticancer Activity
Mechanism of Action:
The primary target of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is the Werner (WRN) helicase. By inhibiting WRN helicase, the compound disrupts DNA repair mechanisms, leading to the accumulation of DNA damage in cancer cells. This mechanism is particularly relevant in the treatment of cancers that exhibit deficiencies in DNA repair pathways.
Case Studies:
Research has shown that quinazoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that quinazoline derivatives can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines . The ability of these compounds to sensitize tumor cells to radiation further enhances their therapeutic potential.
Phosphodiesterase Inhibition
Role in Inflammation:
The compound has been investigated for its potential as a phosphodiesterase 7A inhibitor. Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in various cellular processes including inflammation and immune response .
Research Findings:
In vitro studies have demonstrated that quinazoline derivatives can effectively inhibit phosphodiesterase 7A activity, which may lead to reduced inflammation with minimal side effects . This makes them promising candidates for developing anti-inflammatory drugs.
Synthesis and Structural Modifications
Synthetic Routes:
The synthesis of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine typically involves multi-step organic reactions starting from anthranilic acid. Key steps include chlorination and benzylation to introduce the chloro and difluorobenzyl groups respectively.
Structural Variations:
Modifications to the quinazoline core can significantly affect biological activity. For example, incorporating different substituents or heterocycles can enhance binding affinity and selectivity for specific targets such as WRN helicase or phosphodiesterases .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and applications of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine compared to other quinazoline derivatives:
Compound Name | Target Enzyme | Primary Application | Mechanism |
---|---|---|---|
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | WRN helicase | Anticancer | Inhibits DNA repair |
Gefitinib | EGFR | Anticancer | Inhibits cell signaling |
Erlotinib | EGFR | Anticancer | Inhibits cell signaling |
Lapatinib | HER2/EGFR | Anticancer | Dual kinase inhibition |
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- Combination Therapies: Investigating the efficacy of this compound in combination with other anticancer agents or therapies.
- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic outcomes.
- Mechanistic Studies: Elucidating the precise molecular interactions involved in its anticancer and anti-inflammatory activities.
作用機序
Target of Action
The primary target of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its function .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . This includes the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . By inhibiting these pathways, the compound can potentially slow down the rapid growth of cancer cells .
Result of Action
The inhibition of WRN helicase by 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine can lead to the accumulation of DNA damage in cancer cells . This can slow down their growth and potentially lead to cell death . Some of these compounds have shown excellent inhibitory activity against different cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents like thionyl chloride.
Benzylation: The 2,5-difluorobenzyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Substitution Products: Various substituted quinazolines depending on the reagents used.
類似化合物との比較
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine may have unique properties due to the specific substitution pattern on the quinazoline ring, potentially leading to distinct biological activities or chemical reactivity.
生物活性
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment.
- IUPAC Name : 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine
- Molecular Formula : C15H10ClF2N3
- Molar Mass : 305.71 g/mol
- CAS Number : 477870-06-7
The primary biological activity of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine involves the inhibition of the Werner (WRN) helicase , a critical enzyme involved in DNA repair and replication. By inhibiting WRN helicase, this compound can lead to the accumulation of DNA damage, particularly in cancer cells, thus enhancing their susceptibility to apoptosis and other therapeutic agents .
Biochemical Pathways Affected
- DNA Repair Pathways : Inhibition of WRN helicase disrupts normal DNA repair mechanisms.
- Cell Cycle Regulation : The accumulation of DNA damage can lead to cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer cell proliferation.
Anticancer Activity
Research indicates that 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine exhibits significant anticancer properties. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For example:
- MDA-MB-231 (Breast Cancer) : IC50 values suggest effective growth inhibition at concentrations as low as 6 µM.
- HepG2 (Liver Cancer) : Similar inhibitory effects were observed with IC50 values ranging from 4.98 to 14.65 µM .
Structure-Activity Relationship (SAR)
The structure of this compound allows it to interact favorably with biological targets. SAR studies have indicated that modifications at specific positions on the quinazoline ring can enhance its biological activity. For instance, substituents at the C6 and C7 positions have been shown to improve binding affinity and antagonist activity against various receptors .
Comparison with Related Compounds
Compound Name | Mechanism of Action | IC50 (µM) | Notes |
---|---|---|---|
Gefitinib | EGFR inhibitor | 0.1 | Used in lung cancer treatment |
Erlotinib | EGFR inhibitor | 0.1 | Effective against non-small cell lung cancer |
Lapatinib | Dual tyrosine kinase inhibitor | 0.5 | Targets HER2-positive cancers |
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | WRN helicase inhibitor | 6 - 14.65 | Potential for use in various cancers |
Case Studies and Research Findings
特性
IUPAC Name |
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-1-3-12-14(6-10)20-8-21-15(12)19-7-9-5-11(17)2-4-13(9)18/h1-6,8H,7H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUKJQQTEJCGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=NC=NC3=C2C=CC(=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326771 | |
Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477870-06-7 | |
Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。